Product packaging for Norvinisterone(Cat. No.:CAS No. 6795-60-4)

Norvinisterone

Cat. No.: B050934
CAS No.: 6795-60-4
M. Wt: 300.4 g/mol
InChI Key: VOJYZDFYEHKHAP-XGXHKTLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norvinisterone (also known as vinylnortestosterone) is a synthetic estrane steroid and a derivative of 19-nortestosterone that functions as a progestin and possesses androgenic and anabolic steroid activity . It acts as an agonist of the progesterone receptor . Historically, it was used in hormonal contraception . This compound is a structural analogue of other progestins like norgesterone and shares a relation to vinyltestosterone . In scientific literature, it has been noted to have approximately one-third the androgenic activity of nandrolone in animal bioassays . This compound is offered for research purposes to study its properties and interactions. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O2 B050934 Norvinisterone CAS No. 6795-60-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6795-60-4

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,12,15-18,22H,1,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1

InChI Key

VOJYZDFYEHKHAP-XGXHKTLJSA-N

SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34

Synonyms

Neoprogestin;  Nor-progestelea;  17-Ethenyl-19-nortestosterone;  17α-Vinyl-17β-hydroxy-Δ4-estren-3-one;  17α-Vinyl-19-nortestosterone; _x000B_17β-Hydroxy-17α-vinylestr-4-en-3-one;  17-Hydroxy-19-nor-17α-pregna-4,20-dien-3-one;  (17α)-17-Hydroxy-19-norpregna-4,20-

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Norvinisterone

Foundational Synthetic Approaches to Norvinisterone and its Core Scaffold

This compound, chemically known as 17α-vinyl-19-nortestosterone or 17α-vinylestr-4-en-17β-ol-3-one, is a derivative of 19-nortestosterone. wikipedia.orgiiab.me Its synthesis, first achieved in 1953, relies on established principles of steroid chemistry, starting from common steroid precursors and strategically introducing its unique chemical features. wikipedia.org

Progesterone (B1679170) and Related Steroid Precursor Utilization

The synthesis of 19-norsteroids, the family to which this compound belongs, often commences from readily available steroid precursors. A foundational strategy involves the use of aromatic A-ring steroids like estradiol (B170435) methyl ether. wikipedia.orgwikipedia.org The critical step to create the "19-nor" scaffold—lacking the methyl group at the C-10 position—is the Birch reduction. researchgate.netnumberanalytics.comnih.gov This dissolving-metal reduction, typically using lithium or sodium in liquid ammonia (B1221849) with an alcohol as a proton source, reduces the aromatic A-ring to a non-conjugated diene system. wikipedia.orgwikipedia.orgnumberanalytics.comscispace.com Subsequent hydrolysis of the resulting enol ether intermediate generates the characteristic α,β-unsaturated ketone in the A-ring, as seen in the 19-nortestosterone core. wikipedia.orgresearchgate.netscispace.com This method was pivotal in the initial synthesis of 19-nortestosterone and paved the way for a vast array of synthetic progestins. nih.gov

Strategic Introduction of the C17α-Vinyl Group

The defining structural feature of this compound is the vinyl group (–CH=CH₂) at the C17α position. wikipedia.org This is installed via a nucleophilic addition to a 17-keto steroid precursor, such as 19-nortestosterone (bolandione). The reaction involves treating the 17-ketone with a vinyl organometallic reagent. Common reagents for this transformation include vinylmagnesium bromide (a Grignard reagent) or vinyllithium. The nucleophilic vinyl anion attacks the electrophilic carbonyl carbon at C17, and subsequent aqueous workup protonates the resulting alkoxide to form the tertiary 17β-hydroxyl group. This addition occurs stereoselectively from the less-hindered α-face of the steroid nucleus, leading to the desired 17α-vinyl, 17β-hydroxy configuration.

Design and Synthesis of this compound Analogues

The core scaffold of this compound has served as a template for the design of various analogues, achieved through modifications to the steroid nucleus or the C17 substituent.

Structural Modifications within the Steroid Nucleus

Modifications to the four-ring nucleus of 19-nortestosterone derivatives can significantly alter their properties. These changes are introduced through multi-step synthetic sequences.

Methylation: An example is the synthesis of 11β-methyl-19-nortestosterone (11β-MNT), a related synthetic androgenic-anabolic steroid. wikipedia.orgnih.gov The introduction of a methyl group at the C11β position is a strategic modification that influences the molecule's biological activity profile. wikipedia.org This modification prevents aromatization of the A-ring and can alter receptor binding affinity. wikipedia.org

Unsaturation: The introduction of additional double bonds is another common modification. Gestodene (B1671452), for instance, is a derivative of the 19-nortestosterone family that contains an additional double bond at the C15 position (Δ¹⁵). This structural change is a key differentiator from its parent compounds.

Isomerization: Norgesterone (B80657), an analogue of this compound, is the Δ⁵⁽¹⁰⁾ isomer, meaning the double bond is located between C5 and C10 instead of the C4-C5 position found in this compound. wikipedia.orgwikipedia.org This shift in the position of unsaturation is achieved during the synthetic sequence, for instance, by controlling the conditions of enol ether hydrolysis. wikipedia.org

Comparative Synthesis of Related 19-Nortestosterone Derivatives (e.g., 17α-Ethynyl vs. 17α-Vinyl)

A significant number of potent synthetic progestins are 17α-ethynyl derivatives of 19-nortestosterone, such as Norethisterone (norethindrone) and Levonorgestrel (B1675169). wikipedia.org The synthesis of these compounds provides a direct comparison to the vinylation used for this compound.

The introduction of the 17α-ethynyl group (–C≡CH) is accomplished through ethynylation . This reaction involves treating the 17-keto steroid with a metal acetylide, commonly potassium acetylide, generated from acetylene (B1199291) gas and a strong base like potassium tert-butoxide. wikipedia.org

The key difference in the synthesis lies in the nucleophile used:

For this compound (Vinyl): A vinyl anion equivalent (e.g., from vinylmagnesium bromide) is used.

For Norethisterone (Ethynyl): An acetylide anion (e.g., from potassium acetylide) is used.

Both reactions are nucleophilic additions to the C17 ketone, resulting in a tertiary alcohol. The choice of the C17 substituent is a critical design element in medicinal chemistry, profoundly impacting the compound's biological activity.

CompoundParent NucleusC17α SubstituentKey Structural Features
This compound19-NortestosteroneVinyl (-CH=CH₂)Standard Δ⁴-3-one A-ring. wikipedia.org
Norethisterone19-NortestosteroneEthynyl (B1212043) (-C≡CH)Ethynyl group instead of vinyl. wikipedia.org
Levonorgestrel18-Methyl-19-nortestosterone (B1250990) (Gonane)Ethynyl (-C≡CH)C13-ethyl group instead of methyl; ethynyl at C17α.
Norgesterone19-NortestosteroneVinyl (-CH=CH₂)Δ⁵⁽¹⁰⁾-3-one A-ring isomer of this compound. wikipedia.org
11β-Methyl-19-nortestosterone19-NortestosteroneHydrogen (-H)Methyl group at C11β position; no C17α substituent. wikipedia.org
Gestodene18-Methyl-19-nortestosterone (Gonane)Ethynyl (-C≡CH)C13-ethyl group and an additional Δ¹⁵ double bond.

Advanced Chemical Synthetic Techniques Applicable to this compound Chemistry

While the foundational synthesis of this compound relies on classic reactions, modern synthetic organic chemistry offers powerful tools that could be applied to create it or its analogues with greater efficiency, selectivity, or diversity. nih.govresearchgate.net

Transition Metal Catalysis: Modern catalysis offers novel ways to construct complex steroid skeletons. nih.gov Methods like palladium-catalyzed dearomative cyclization can build the steroid core with high enantioselectivity. umich.edu Metallacycle-mediated cross-coupling reactions provide concise routes to functionalized ring systems, which could be adapted for the synthesis of this compound's CD-ring system or for total synthesis strategies. nih.govumich.edu

Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high regio- and stereoselectivity of biocatalysis. researchgate.netfigshare.com Enzymes, such as specifically engineered P450 monooxygenases or ketosteroid hydroxylases (KSH), can perform challenging oxidations at specific carbon atoms on the steroid nucleus that are difficult to achieve with traditional chemical reagents. researchgate.netnih.govbiorxiv.org Such methods could be used to produce hydroxylated this compound analogues or to streamline the synthesis of complex precursors. figshare.comresearchgate.net

Late-Stage C-H Functionalization: This powerful strategy allows for the direct conversion of C-H bonds into C-C, C-O, or C-N bonds on a pre-existing steroid skeleton. nih.govresearchgate.netrsc.org Using catalysts based on rhodium or iron, it is possible to selectively functionalize otherwise unreactive positions. researchgate.netnih.gov This avoids lengthy de novo syntheses and provides rapid access to a library of novel analogues from a common intermediate like this compound itself. researchgate.net

Photochemistry and Flow Chemistry: The use of light to induce chemical reactions (photochemistry) can lead to unique molecular rearrangements and transformations of the steroid nucleus that are not accessible through thermal reactions. uniupo.itiupac.orgresearchgate.net When combined with continuous flow technology, these reactions can be performed more safely and efficiently. researchgate.netuva.nl Flow chemistry allows for precise control over reaction parameters, improving yields and scalability for multistep steroid syntheses. researchgate.netuva.nl

Molecular Recognition and Receptor Mediated Actions of Norvinisterone

Progesterone (B1679170) Receptor (PR) Interactions

Norvinisterone is classified as a progestin, meaning it functions as an agonist of the progesterone receptor, the primary biological target for progesterone. wikipedia.org This interaction is fundamental to its progestational effects. The activity of PR is complex, involving different isoforms and intricate signaling pathways upon ligand binding.

Ligand Binding Affinity and Selectivity for PR Subtypes

The biological activity of a synthetic steroid like this compound is critically dependent on its binding affinity for the progesterone receptor. While specific quantitative binding affinity data for this compound is not extensively detailed in available research, its classification as a progestin confirms it binds to the PR with sufficient affinity to elicit a biological response. wikipedia.org The concept of selectivity is crucial, as it defines a compound's preference for its target receptor over other steroid receptors, which in turn determines its side-effect profile. ub.edu

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different promoters. wikipedia.org These isoforms can be expressed in various tissues and often have different, and sometimes opposing, transcriptional activities. PR-B generally functions as a transcriptional activator, whereas PR-A can act as a repressor of PR-B and other steroid hormone receptors. The specific binding affinity and activation potential of this compound for each of these subtypes would precisely define its tissue-specific progestational effects, though detailed studies on this specific aspect are limited.

Structural Basis of this compound-PR Complex Formation

Direct crystallographic data for the this compound-PR complex is not available. However, insights can be drawn from the structures of PR bound to other synthetic progestins. The PR's ligand-binding pocket is known to be adaptable, capable of accommodating a variety of steroidal structures.

This compound, chemically known as 17α-vinyl-19-nortestosterone, possesses a vinyl group at the C17α position. wikipedia.org Studies on other progestins with bulky substituents at this position, such as norethindrone (B1679910) (with a 17α-ethynyl group), show that the PR ligand-binding pocket can undergo conformational changes to accommodate these additions. These adjustments involve shifts in the protein's main chain and the reorientation of side chains of amino acids within the pocket. It is highly probable that the 17α-vinyl group of this compound is accommodated in a similar fashion, allowing the steroid to establish the critical interactions necessary for the receptor to adopt an active conformation.

Cellular and Molecular Consequences of PR Activation by this compound

As a PR agonist, this compound binding initiates a cascade of molecular events. Upon binding, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. This activated complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. wikipedia.org

This DNA binding allows the receptor to recruit a suite of co-regulatory proteins (co-activators), which facilitates the assembly of the transcriptional machinery and leads to the modulation of gene expression. wikipedia.org The phosphorylation of the progesterone receptor, which can be influenced by hormone binding, is another key regulatory step that can enhance the receptor's transcriptional activity and promote its retention within the nucleus. Through this mechanism, this compound can influence cellular processes such as proliferation and differentiation in target tissues.

Androgen Receptor (AR) Interplay

In addition to its progestational activity, this compound also exhibits significant androgenic properties. wikipedia.org This is due to its ability to bind and activate the androgen receptor, the physiological mediator of endogenous androgens like testosterone (B1683101) and the more potent dihydrotestosterone (B1667394) (DHT).

Mechanisms of AR Agonism and Modulation

This compound is an androgen receptor agonist. wikipedia.org The mechanism of action for AR agonists involves the ligand binding to the receptor, which is typically located in the cytoplasm in an inactive state, complexed with heat shock proteins. This binding event triggers a conformational change, leading to the dissociation of these chaperone proteins.

The activated receptor then moves into the cell nucleus, dimerizes, and binds to specific DNA sequences called androgen response elements (AREs). This binding to DNA, along with the recruitment of co-activator proteins, initiates the transcription of androgen-responsive genes. This pathway is the basis for the androgenic effects observed with this compound, which has been reported to have approximately one-third the androgenic activity of the potent anabolic steroid nandrolone (B1676933) in animal models. wikipedia.org The presence of a vinyl group at the C17α position, as seen in this compound, is known to significantly reduce androgen receptor agonist activity compared to compounds without it.

Competitive Binding Dynamics with Endogenous Androgens

The androgenic effects of this compound are a direct result of its successful competition with endogenous androgens for the ligand-binding pocket of the androgen receptor. Endogenous androgens, primarily testosterone and dihydrotestosterone (DHT), circulate in the body and bind to the AR to maintain normal androgenic signaling.

This compound, when present, competes with testosterone and DHT for the same binding site on the AR. The ability of this compound to displace the natural ligands and activate the receptor depends on its relative concentration and binding affinity for the AR. While the precise equilibrium dissociation constant (Kd) for this compound's interaction with the AR is not specified in the reviewed literature, its known androgenic activity indicates that its binding affinity is sufficient to effectively compete with and activate the receptor, thereby modulating the expression of androgen-dependent genes. wikipedia.org

Investigation of Off-Target Receptor Binding (e.g., Glucocorticoid Receptor)

The specificity of a synthetic steroid for its primary receptor is a critical determinant of its pharmacological profile. Off-target binding, particularly to other steroid hormone receptors like the glucocorticoid receptor (GR), can lead to a range of unintended effects. For this compound (vinylnortestosterone), a member of the 19-nortestosterone derivative class of progestins, its interaction with the GR has been evaluated, primarily through studies on its close structural analogue, norethisterone (NET).

Research indicates that progestins structurally related to 19-nortestosterone exhibit minimal affinity for the glucocorticoid receptor. nih.gov Studies comparing various synthetic progestins have consistently shown that norethisterone has negligible binding affinity for the GR. wikipedia.orgvrachi.name In one study, the relative binding affinity of various progestins to the GR was assessed using [3H]dexamethasone as the reference compound (defined as 100% relative binding affinity). While progestins with a pregnane-type structure, such as megestrol (B1676162) acetate (B1210297) and medroxyprogesterone (B1676146) acetate, showed considerable binding affinity (46% and 42%, respectively), 19-nortestosterone derivatives like norethisterone were found to be virtually devoid of binding affinity for the GR. nih.gov

Table 1: Relative Binding Affinity of Various Progestins to the Glucocorticoid Receptor (GR)

CompoundRelative Binding Affinity for GR (%)aReference
Dexamethasone (Reference)100 nih.gov
Megestrol Acetate46 nih.gov
Medroxyprogesterone Acetate42 nih.gov
Cortisol25 nih.gov
NorethisteroneVirtually Devoid / Negligible nih.govwikipedia.orgvrachi.namenih.gov
d-NorgestrelVirtually Devoid nih.gov
aRelative to [3H]dexamethasone.

Exploration of Non-Canonical or Membrane-Associated Receptor Pathways

Beyond the classical nuclear steroid receptors, steroid hormones can elicit rapid cellular responses through non-canonical signaling pathways, often initiated at the cell membrane. mdpi.comnih.gov These pathways involve membrane-associated receptors and can trigger distinct intracellular signaling cascades. Investigation into the actions of this compound's close analogue, norethisterone (NET), has revealed interactions with such non-canonical pathways.

A significant body of research points to the involvement of Progesterone Receptor Membrane Component 1 (PGRMC1) in mediating non-classical progestin signals. mdpi.comnih.gov Studies have demonstrated that certain progestins, including NET, can stimulate the proliferation of breast cancer cells in a manner independent of classical progesterone receptors, but dependent on PGRMC1. wikipedia.orgnih.gov

Detailed mechanistic studies have shown that treatment with NET induces the phosphorylation of PGRMC1 in breast cancer cell lines. nih.gov This phosphorylation occurs at the Serine 181 residue, a site for the kinase CK2 (Casein Kinase 2). The activation of PGRMC1 via this phosphorylation event is crucial for its proliferative effects, as mutation of this specific site was found to impair NET-induced cell proliferation. nih.gov This suggests a pathway where NET binds to and activates PGRMC1, initiating a downstream signaling cascade that influences cell cycle regulation. nih.gov

Furthermore, progestins like norethisterone have been shown to facilitate the interaction between PGRMC1 and other proteins, such as prohibitins, which in turn can modulate the activity of other signaling molecules like the Estrogen Receptor α (ERα). nih.govoup.com

In addition to PGRMC1-mediated signaling, there is evidence that norethisterone can influence other non-canonical pathways. One study found that NET upregulates Wnt-7a, a signaling protein in the Wnt pathway, in human endometrial epithelial cells. publish.csiro.au The Wnt signaling pathway is a crucial non-canonical route that regulates numerous cellular processes. publish.csiro.au This finding suggests another avenue through which this compound, via its structural similarity to NET, might exert effects independent of classical nuclear receptor transactivation.

Table 2: Components Implicated in Non-Canonical Signaling by Norethisterone

Pathway ComponentRole in Norethisterone SignalingReference
PGRMC1Membrane-associated receptor that is phosphorylated and activated by NET, leading to cell proliferation. wikipedia.orgmdpi.comnih.gov
Casein Kinase 2 (CK2)Kinase responsible for phosphorylating PGRMC1 at Ser181 upon NET treatment. nih.gov
Wnt-7aSignaling protein upregulated by NET in endometrial cells, indicating an interaction with the Wnt pathway. publish.csiro.au

Structure Activity Relationship Sar Elucidation for Norvinisterone Analogues

Defining Structural Features Critical for Progestogenic Potency and Efficacy

Norvinisterone's activity as a progestin, or synthetic progestogen, is dictated by several key structural motifs that facilitate its interaction with the progesterone (B1679170) receptor (PR). wikipedia.org The foundation of its structure is the 19-nortestosterone backbone, which is characterized by the absence of the C19 methyl group that is present in testosterone (B1683101). wikipedia.orgiiab.me The removal of this methyl group is a critical modification that generally enhances progestogenic activity. wikipedia.orgiiab.mekup.at This principle was first established with the discovery that 19-norprogesterone (B1209251) exhibits 4- to 8-fold greater progestogenic activity than progesterone itself, a finding that spurred the development of potent 19-norsteroids like norethisterone. wikipedia.org

For a steroid to exert a progestogenic effect, a Δ4-3-keto group—a ketone at the C3 position and a double bond between C4 and C5 of the A-ring—is typically required. mdpi.com Beyond this core structure, the substituent at the C17α position plays a pivotal role. In many synthetic progestins, such as norethisterone, this is an ethynyl (B1212043) group. wikipedia.orgnih.gov this compound is distinguished by a 17α-vinyl group (–CH=CH2). wikipedia.orgiiab.me The nature of this C17α substituent significantly modulates progestational potency. For instance, while the addition of a methyl or ethyl group at C17α in 19-nortestosterone derivatives can substantially increase progestogenic activity, the presence of a hydroxyl or acetyl group at the C17 position is also considered favorable for progestational efficacy. wikipedia.orgoup.com Conversely, direct 17α-hydroxylation of the 19-norprogesterone scaffold leads to a dramatic loss of both receptor affinity and biological activity. nih.gov

Structural FeatureDescriptionImpact on Progestogenic Potency
19-Nortestosterone BackboneRemoval of the angular methyl group at C19.Generally increases binding affinity for the progesterone receptor and enhances potency. wikipedia.orgiiab.mekup.at
Δ4-3-keto GroupA ketone at C3 and a C4-C5 double bond in the A-ring.Considered a fundamental requirement for progestogenic activity in this class. mdpi.com
C17α-Vinyl GroupThe specific substituent (-CH=CH2) present in this compound.Confers oral activity and modulates receptor interaction, contributing to its overall progestogenic profile. wikipedia.orgiiab.me
C17β-Hydroxyl GroupA hydroxyl group at the C17β position.Essential for receptor binding; modifications at the adjacent C17α position fine-tune the activity. oup.com

Correlating Chemical Structure with Androgenic Activity Profile

This compound is recognized as a progestin with significant androgenic activity. wikipedia.orgncats.io In comparative animal bioassays, it was found to possess approximately one-third of the androgenic activity of its parent compound, nandrolone (B1676933) (19-nortestosterone). wikipedia.orgiiab.me Some classifications rank its androgenic activity as "very high" relative to other progestins. encyclopedia.pub

The androgenic profile of this compound is a direct consequence of its molecular structure. While the 19-nortestosterone framework tends to produce a higher anabolic-to-androgenic ratio compared to testosterone, many derivatives retain the ability to activate the androgen receptor (AR). wikipedia.orgdrugbank.comnih.gov The reduced androgenicity of the parent compound, nandrolone, is partly because its 5α-reduced metabolite has a lower affinity for the AR, unlike testosterone, whose 5α-reduced metabolite (dihydrotestosterone) is a more potent androgen. wikipedia.org

The substituent at the C17α position is a key determinant of androgenicity. The introduction of a bulky group at this position, such as this compound's vinyl group or the ethynyl group found in other progestins, dramatically reduces AR agonist activity compared to smaller alkyl groups. wikipedia.org Despite this attenuating feature, 17α-ethynylated and 17α-vinylated derivatives of 19-nortestosterone are known to possess significant intrinsic androgenicity, placing this compound in a category of progestins with a notable androgenic component. nih.govencyclopedia.pub

Comparative SAR Analysis Across the 19-Nortestosterone Progestin Class

The 19-nortestosterone class of progestins is diverse, with variations in structure leading to distinct pharmacological profiles. A comparative analysis of this compound alongside analogues like Norethisterone, Levonorgestrel (B1675169), and Gestodene (B1671452) highlights the subtle yet critical role of specific molecular modifications.

Shared Backbone: All are derivatives of 19-nortestosterone, lacking the C19 methyl group, which is a foundational element for their progestogenic activity. wikipedia.orgkup.at

C17α and C13 Modifications: The primary structural divergence lies in the substitutions at the C17α and C13 positions.

This compound: Features a 17α-vinyl group and a C13-methyl group. wikipedia.orgiiab.me

Norethisterone: Contains a 17α-ethynyl group and a C13-methyl group. wikipedia.org

Levonorgestrel and Gestodene: These compounds are classified as gonanes (or 18-methyl-19-nortestosterone (B1250990) derivatives) because they possess an ethyl group at C13 instead of a methyl group, a modification that significantly enhances progestational activity. oup.comnih.gov They both also feature a 17α-ethynyl group. nih.gov

These structural differences translate directly into varied androgenic activities. Based on relative rankings, this compound is considered to have a very high androgenic potential, while levonorgestrel is high, norethisterone is moderate, and gestodene is low. encyclopedia.pub This demonstrates that even among closely related 19-nortestosterone derivatives, small structural changes can profoundly alter the androgenic profile. In contrast, the related compound norgesterone (B80657) is reported to have no androgenic activity. wikiwand.com A key goal in drug design is to maximize progestogenic activity while minimizing androgenicity, a ratio known as the selectivity index. Studies have shown that among certain compounds in this class, norethisterone has a more favorable selectivity index compared to levonorgestrel and gestodene. drugbank.com

CompoundC17α SubstituentC13 SubstituentRelative Androgenic Activity encyclopedia.pubKey SAR Feature
This compoundVinyl (-CH=CH2)Methyl (-CH3)Very High17α-vinyl group on an estrane (B1239764) backbone. iiab.me
NorethisteroneEthynyl (-C≡CH)Methyl (-CH3)Moderate17α-ethynyl group on an estrane backbone. wikipedia.org
LevonorgestrelEthynyl (-C≡CH)Ethyl (-CH2CH3)High13-ethyl group enhances potency. oup.com
GestodeneEthynyl (-C≡CH)Ethyl (-CH2CH3)Low13-ethyl group plus a C15-C16 double bond, reducing androgenicity. nih.gov

Computational Modeling and Molecular Dynamics in SAR Studies

Advanced computational techniques are invaluable for dissecting the complex structure-activity relationships of this compound analogues. Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics simulations provide insights at a molecular level that complement experimental data.

QSAR studies on the 19-nortestosterone family have successfully correlated physicochemical and quantum molecular descriptors with their observed anabolic and androgenic activities. nih.govresearchgate.net These analyses have revealed that the electronic properties of the steroids are paramount to their biological function. nih.gov Specific descriptors, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the total dipole moment, and the distribution of net atomic charges across the steroid nucleus, have been identified as key factors governing the interaction with the androgen receptor's binding site. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations offer a dynamic view of how these ligands interact with their target receptors. plos.org Docking is used to predict the preferred binding orientation and affinity of a steroid within the ligand-binding pocket of the progesterone (PR) or androgen (AR) receptors. mdpi.comnih.gov MD simulations build upon this by simulating the movements of the receptor-ligand complex over time, assessing the stability of the interaction and revealing key conformational changes. nih.gov

For the progesterone receptor, MD simulations have been instrumental in exploring the flexibility of the ligand-binding domain. nih.gov These studies show that certain regions, like helix 12, adopt different conformations depending on whether an agonist or antagonist is bound, which is critical for the subsequent regulation of gene expression. nih.govbiorxiv.org Such computational approaches not only help explain the observed activities of existing compounds like this compound but also enable the rational design of novel progestins with potentially improved potency and greater receptor selectivity. scielo.br

Metabolic Pathways and Biotransformation of Norvinisterone Preclinical and in Vitro Focus

In Vitro Metabolic Stability Assessment in Cellular and Subcellular Systems (e.g., Hepatocytes)

The metabolic stability of a new chemical entity is a critical parameter evaluated during preclinical drug development to predict its persistence in the body. This assessment is typically performed using in vitro systems such as liver microsomes or intact hepatocytes, which contain the primary enzymes responsible for drug metabolism. thermofisher.comnuvisan.com These assays measure the rate at which the parent compound is eliminated over time.

From these experiments, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. thermofisher.comyoutube.com Half-life represents the time it takes for half of the compound to be metabolized, while intrinsic clearance is a measure of the inherent ability of the liver enzymes to metabolize the drug. youtube.comnih.gov These values are crucial for ranking compounds based on their metabolic lability and for predicting in vivo pharmacokinetic properties. thermofisher.comnuvisan.com

Despite the established methodologies, specific data from in vitro metabolic stability studies of Norvinisterone in cellular or subcellular systems, such as hepatocytes or liver microsomes, including its half-life or intrinsic clearance values, are not available in the retrieved scientific literature.

Table 1: Illustrative Data Table for In Vitro Metabolic Stability

This table illustrates the type of data that would be generated from metabolic stability assays. No experimental values for this compound were found.

SystemSpeciesParameterValue
HepatocytesHumanHalf-life (t½, min)Data not available
HepatocytesRatHalf-life (t½, min)Data not available
Liver Microsomes    HumanIntrinsic Clearance (CLint)    Data not available
Liver MicrosomesRatIntrinsic Clearance (CLint)Data not available

Characterization of Key Enzymatic Systems Involved in this compound Metabolism

The biotransformation of chemical compounds is mediated by a variety of enzymatic systems, primarily categorized into Phase I and Phase II reactions.

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of most drugs, catalyzing oxidative reactions. geekymedics.com Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for metabolizing a compound is essential for predicting potential drug-drug interactions. geekymedics.comnih.gov For other synthetic steroids, like norethisterone, CYP3A4 has been identified as a key enzyme in its metabolism. geekymedics.com However, specific studies identifying the particular Cytochrome P450 isoforms involved in the metabolic pathways of this compound have not been identified in the search results.

In addition to CYP enzymes, other enzyme classes such as reductases and dehydrogenases play a significant role in steroid metabolism. These enzymes are involved in reductive and oxidative transformations of ketone and hydroxyl groups on the steroid nucleus. While these transformations are known to be crucial for the metabolism of many steroid compounds, specific research detailing the role of reductase and dehydrogenase enzymes in the biotransformation of this compound is not documented in the available literature.

Identification and Structural Elucidation of this compound Metabolites

A critical aspect of metabolism studies is the identification and structural characterization of the metabolites formed. This process helps in understanding the clearance pathways and in identifying any potentially active or toxic byproducts. Modern analytical techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for the structural elucidation of metabolites from in vitro incubations. taylorandfrancis.comhyphadiscovery.comosti.gov

For related 19-norsteroids like norandrostenedione, metabolites have been identified following incubation with human hepatocytes, with common reactions including hydroxylation and reduction. nih.gov However, there are no specific published findings that identify or elucidate the structures of metabolites produced from the biotransformation of this compound.

Table 2: Hypothetical Metabolite Profile of this compound

This table is a template showing how metabolite data would be presented. No actual metabolites of this compound have been reported in the search results.

Metabolite ID    Proposed Biotransformation    Analytical Method of Identification    
M1Data not availableData not available
M2Data not availableData not available
M3Data not availableData not available

Comparative Metabolic Profiling Across Diverse Mammalian Species

Conducting metabolic studies across different mammalian species (e.g., rat, dog, monkey, and human) is a regulatory requirement and a key step in preclinical development. researchgate.netsemanticscholar.org These comparative studies are essential to determine if the animal species used for toxicology testing are appropriate models for humans, meaning they produce a similar metabolic profile. nih.govnih.govkoreascience.kr Significant differences in metabolic pathways can affect the extrapolation of toxicity and efficacy data from animals to humans. nih.gov

Studies on other compounds often reveal species-specific differences in both the rate of metabolism and the types of metabolites formed. nih.govnih.gov For this compound, however, there is no available data from in vitro studies comparing its metabolic profile across diverse mammalian species, including common preclinical models and humans.

Preclinical Investigations of Norvinisterone S Biological Effects Beyond Reproductive Physiology

Cellular Proliferation and Differentiation Modulation in Non-Reproductive Tissues (e.g., Cancer Cell Lines)

The influence of synthetic progestins on cell growth and differentiation in non-reproductive tissues, particularly in the context of cancer, is an area of significant research. While direct studies on norvinisterone are not available, research on other 19-nortestosterone derivatives provides valuable insights into potential antiproliferative properties.

Preclinical studies have demonstrated that certain synthetic 19-nortestosterone derivatives can exert inhibitory effects on cancer cell lines. For instance, newly synthesized 17α-19-nortestosterone analogs have shown a notable inhibitory effect on the proliferation of HeLa (cervical cancer) cells, with some compounds exhibiting greater potency than the chemotherapy agent cisplatin. nih.govcornell.edu These effects were accompanied by the induction of the intrinsic apoptotic pathway. nih.gov Importantly, some of these analogs displayed cancer cell selectivity, having a weaker growth-inhibitory effect on non-cancerous fibroblast cells. nih.gov Other research has also described the potential of 19-nortestosterone derivatives as proliferation inhibitors in brain, prostate, and renal cancer cell lines. nih.gov

Conversely, some 19-nortestosterone derivatives can stimulate proliferation in certain cancer cell lines, often through interaction with the estrogen receptor (ER). capes.gov.br Derivatives like norethisterone, gestodene (B1671452), and levonorgestrel (B1675169) induced cell growth in MCF-7 breast cancer cell lines at high concentrations, an effect that could be blocked by antiestrogens, suggesting an ER-mediated pathway. capes.gov.brtaylorandfrancis.com Furthermore, norethisterone has been shown to stimulate MCF-7 cell proliferation through a mechanism independent of classical progesterone (B1679170) receptors, instead involving the progesterone receptor membrane component-1 (PGRMC1). wikiwand.comwikipedia.org

Given that this compound is a 19-nortestosterone derivative, it could plausibly exhibit similar modulatory effects on cellular proliferation in non-reproductive tissues. However, without direct experimental data, it remains unknown whether it would act as a proliferative or anti-proliferative agent in specific cancer cell lines.

Table 1: Effects of 19-Nortestosterone Derivatives on Cancer Cell Line Proliferation This table is based on data from related compounds, as direct studies on this compound are not available.

Compound/ClassCell Line(s)Observed EffectPotential MechanismCitation
17α-19-Nortestosterone AnalogsHeLa (Cervical Cancer)Inhibition of proliferation, induction of apoptosisIntrinsic apoptotic pathway nih.gov
Norethisterone, Gestodene, LevonorgestrelMCF-7 (Breast Cancer)Stimulation of proliferationEstrogen Receptor (ER) mediated capes.gov.br
NorethisteroneMCF-7 (Breast Cancer)Stimulation of proliferationProgesterone Receptor Membrane Component-1 (PGRMC1) mediated wikiwand.comwikipedia.org
Nomegestrol acetate (B1210297) (19-norprogesterone derivative)T47D (Breast Cancer)Inhibition of cell growthNot estrogen receptor-mediated taylorandfrancis.com

Impact on Endocrine Axes in Preclinical Models (e.g., Hypothalamic-Pituitary-Gonadal Axis Modulation)

Synthetic progestins are known to exert influence over the major endocrine control systems, most notably the Hypothalamic-Pituitary-Gonadal (HPG) axis. This interaction is fundamental to their contraceptive effect but also represents a significant biological action beyond the reproductive organs themselves. The primary effect is typically an "antigonadotropic" action, which suppresses the production and/or secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the pituitary gland. wikipedia.orgtaylorandfrancis.com

Preclinical studies in animal models using related 19-nortestosterone derivatives confirm this modulatory role.

In rats: Studies on norethisterone demonstrated that its antigonadotropic effects are complex, involving metabolic conversion to A-ring reduced metabolites. One metabolite, 5α-norethisterone, displayed androgenic effects at the neuroendocrine level, while another, 3β,5α-norethisterone, exhibited estrogen-like effects. nih.gov This highlights that the impact on the HPG axis can be multifaceted, depending on the metabolic profile of the specific progestin. nih.gov

In zebrafish: Exposure to norgestrel (B7790687), another 19-nortestosterone derivative, was shown to influence both the HPG and the Hypothalamic-Pituitary-Adrenal (HPA) axes. bioscientifica.com The study observed altered sex hormone levels resulting from changes in the transcription of genes related to steroidogenesis. bioscientifica.com

These findings strongly suggest that this compound, as a potent progestin, would also possess antigonadotropic properties, leading to the suppression of LH and FSH. wikipedia.org This negative feedback on the HPG axis is a hallmark of potent progestins and is a key mechanism in preventing ovulation. diva-portal.orgnih.gov The extent of its impact would likely depend on its own metabolic pathway and the resulting activity of its metabolites at the hypothalamic and pituitary levels. nih.gov

Mechanistic Studies of Non-Receptor-Mediated Biological Responses

While the primary actions of steroids like this compound are mediated by nuclear receptors (progesterone and androgen receptors), a growing body of evidence reveals that steroids can also elicit rapid, non-genomic biological responses. iiab.me These actions are not dependent on the slow process of gene transcription and are often initiated at the cell membrane. frontiersin.org

Specific research into non-receptor-mediated actions of this compound is absent from the scientific literature. However, studies on closely related compounds provide a basis for potential mechanisms:

Vasodilating Effects: Norethisterone and some of its metabolites have been found in animal studies to cause vasodilation through mechanisms that are independent of sex steroid receptors, pointing to a non-genomic action. wikiwand.comwikipedia.org

Membrane Progesterone Receptors (mPRs): A family of membrane-bound receptors, such as the progestin and adipoQ receptor (PAQR) family, has been identified. nih.gov These receptors can mediate rapid progestin signaling, which has been linked to functions like oocyte maturation and neuroprotection. nih.govtandfonline.com

Signaling Cascades: Progestins are thought to activate cytoplasmic signaling pathways, such as the c-SRC/MAPK pathway, which can occur through direct interactions between the progestin receptor and signaling proteins or via membrane receptors. nih.govtandfonline.com

One specific non-classical receptor, the progesterone receptor membrane component-1 (PGRMC1), has been implicated in the proliferative effects of norethisterone on breast cancer cells, an action independent of the classical nuclear progesterone receptor. wikiwand.comwikipedia.orgiarc.fr It is plausible that this compound could also engage in such non-receptor-mediated or non-genomic signaling, potentially influencing cellular functions in the cardiovascular or nervous systems, but this remains speculative without direct research.

Exploration of Potential Biological Activities in Other Physiological Systems

The biological activities of synthetic steroids can extend to various physiological systems beyond reproduction and endocrine regulation. Preclinical exploration into these areas for this compound is lacking, but the known effects of other progestins suggest potential areas for future investigation.

Nervous System: Progesterone and its metabolites are known neurosteroids that can modulate brain function, including mood and cognition. nih.govnih.gov Progestins can influence neurotransmitter systems, such as GABA, and neuropeptides like Brain-Derived Neurotrophic Factor (BDNF). bioscientifica.comdiva-portal.org Preclinical studies are essential to determine if this compound or its metabolites cross the blood-brain barrier and exert any neuroactive effects. nih.gov

Immune System: Progesterone is a known modulator of the immune system, playing a key role in the maternal-fetal immune tolerance during pregnancy. frontiersin.org It can dampen pro-inflammatory cytokine production and reduce the activity of certain immune cells. frontiersin.org Synthetic progestins may also possess immunomodulatory properties. researchgate.net Their ability to interact with glucocorticoid receptors, for example, could influence immune responses. researchgate.net Preclinical studies would be necessary to determine if this compound has any significant immunosuppressive or immunostimulatory effects. nih.govfrontiersin.org

Environmental Chemistry and Ecotoxicological Impact of Norvinisterone

Analytical Methodologies for Detection and Quantification in Environmental Matrices

The detection and quantification of Norvinisterone in complex environmental samples like water, soil, and sediment necessitate sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is a primary method for analyzing such compounds. nih.gov When coupled with mass spectrometry (LC-MS), it provides the high sensitivity and precision required for detecting trace amounts of organic analytes in environmental and biological samples. nih.gov

For sample preparation, especially from liquid matrices, microextraction techniques such as solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE) are employed. nih.gov These methods offer high enrichment factors while minimizing the use of solvents. nih.gov For solid matrices like soil and sediment, extraction procedures often involve pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), Soxhlet, or ultrasonic extraction. norman-network.net

A general workflow for analyzing this compound in environmental samples involves:

Sample Collection: Ensuring the collected sample is representative of the environmental compartment being studied. norman-network.net

Extraction: Isolating this compound from the sample matrix using techniques like SPE for water or PLE for soil. nih.govnorman-network.net

Clean-up: Removing interfering substances from the extract to improve the accuracy of the analysis.

Instrumental Analysis: Quantifying the concentration of this compound using methods like LC-MS. nih.gov

Table 1: Analytical Techniques for this compound Detection

Environmental Degradation Pathways and Transformation Products

The environmental persistence of this compound is determined by its susceptibility to degradation processes. Microbial transformation is a key pathway for the degradation of progestogens in biological treatment systems and the wider environment. hep.com.cn Studies on similar synthetic progestogens have shown that microbial processes can lead to the formation of various transformation products through reactions like hydroxylation and dehydrogenation. hep.com.cn

While specific degradation pathways for this compound are not extensively detailed in the provided search results, the general behavior of synthetic steroids suggests that it could undergo similar transformations. For instance, research on progesterone (B1679170) indicates it can degrade into potent androgens in surface waters. hep.com.cn This highlights the concern that the transformation products of this compound could also be biologically active, potentially having their own ecotoxicological effects. Further research is needed to identify the specific degradation pathways and transformation products of this compound to fully understand its environmental impact.

Bioaccumulation and Trophic Transfer in Ecological Food Chains

Bioaccumulation is the process where a substance builds up in an organism at a rate faster than it can be excreted. studysmarter.co.uk This is a significant concern for persistent and lipophilic compounds like many synthetic steroids. These substances can accumulate in the fatty tissues of organisms. epa.gov

When organisms containing these accumulated chemicals are consumed by others higher up the food chain, the concentration of the substance increases at each trophic level, a process known as biomagnification. studysmarter.co.ukoregonstate.edu This can lead to high concentrations of the contaminant in top predators, even if the concentration in the surrounding environment is low. epa.gov

The trophic transfer of contaminants is a critical aspect of their ecotoxicological risk. mdpi.com The process begins with producers, like plankton, absorbing pollutants from the environment. studysmarter.co.uk These are then consumed by primary consumers, and the contaminants are passed up the food chain to secondary and tertiary consumers. studysmarter.co.uk Studies on other persistent organic pollutants have demonstrated this phenomenon, showing how concentrations can be magnified millions of times from the water to the top of the food chain. epa.gov Given this compound's nature as a synthetic steroid, it has the potential to bioaccumulate and be transferred through aquatic and terrestrial food webs, posing a risk to higher-trophic-level organisms.

Endocrine Disruption Mechanisms in Aquatic and Terrestrial Non-Target Organisms

Endocrine disrupting compounds (EDCs) are chemicals that can interfere with the hormone systems of animals. europa.eu They can mimic natural hormones, leading to adverse effects on growth, development, and reproduction. nih.gov Synthetic steroids like this compound are of particular concern as they are designed to be hormonally active.

In non-target organisms, exposure to EDCs can lead to a range of adverse outcomes. For example, the feminization of male fish downstream from sewage effluent containing synthetic estrogens from birth control pills is a well-documented case of endocrine disruption in wildlife. ecetoc.org EDCs can impact various endocrine pathways, not just those related to sex hormones, but also metabolism, bone development, and the immune system. nih.gov

The effects of endocrine disruption can be particularly severe during sensitive developmental stages. nih.gov Even low-level exposure during these critical windows can cause permanent changes that lead to an increased incidence of diseases later in life. nih.gov The potential for this compound to act as an endocrine disruptor in diverse non-target species, from invertebrates to vertebrates in both aquatic and terrestrial ecosystems, represents a significant ecotoxicological threat.

Risk Assessment Frameworks for Environmental this compound Contamination

Environmental risk assessment (ERA) is a systematic process used to evaluate the potential for adverse ecological effects caused by exposure to environmental stressors, such as chemical contaminants. epa.gov The process generally involves several key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. pops.intastutis.com

Regulatory frameworks, such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, include provisions for identifying substances with endocrine-disrupting properties as Substances of Very High Concern (SVHC). europa.eu The risk assessment for such compounds considers not only the parent compound but also its potential transformation products, which may also be toxic. mdpi.com A tiered approach is often used, starting with simple comparisons to screening levels and progressing to more detailed, site-specific assessments if initial results indicate a potential risk. pops.int The ultimate goal of these frameworks is to manage the risks associated with environmental contamination to protect ecosystems and public health. astutis.com

Table 2: Chemical Compounds and PubChem CIDs

Advanced Research Methodologies and Techniques Applied to Norvinisterone

High-Resolution Mass Spectrometry and Chromatographic Techniques for Compound Analysis

The precise identification and quantification of Norvinisterone in various matrices are fundamental to its study. High-resolution mass spectrometry (HRMS) and chromatography are powerful analytical tools that play a crucial role in this process. labinsights.nlbioanalysis-zone.comoup.com.au

High-Resolution Mass Spectrometry (HRMS) offers the ability to determine the mass-to-charge ratio (m/z) of an analyte with high accuracy, enabling the calculation of its elemental formula. bioanalysis-zone.comuni-rostock.de This is particularly advantageous in distinguishing this compound from other compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and Orbitrap mass spectrometry provide the ultra-high resolution necessary to resolve complex mixtures and identify unknown signals without extensive separation. uni-rostock.de The high selectivity of HRMS also ensures certainty in the identification of precursor ions and their fragments, which is a limitation for low-resolution mass spectrometry (LRMS) when dealing with isobaric compounds. chromatographyonline.com However, it is important to note that while HRMS can distinguish between molecules with different formulas, it cannot by itself differentiate between isomers. bioanalysis-zone.com

Chromatographic Techniques are essential for separating this compound from other components in a sample prior to detection. labinsights.nllongdom.org These methods are based on the differential partitioning of analytes between a stationary phase and a mobile phase. labinsights.nloup.com.aulongdom.org

Gas Chromatography (GC): This technique is suitable for volatile compounds and separates them based on their passage through a column with a stationary phase. labinsights.nl

Liquid Chromatography (LC): LC utilizes a liquid mobile phase to separate compounds. labinsights.nl High-performance liquid chromatography (HPLC), a subtype of LC, employs high pressure to achieve efficient and rapid separations, making it a widely used technique in pharmaceutical analysis. labinsights.nllongdom.org

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique often used for qualitative analysis and the identification of compounds in a mixture. labinsights.nl

The coupling of these chromatographic techniques with mass spectrometry, particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), provides a highly sensitive and specific method for the analysis of steroids like this compound in environmental and biological samples. researchgate.net

Radiometric Assays and Quantitative Autoradiography in Receptor Binding and Metabolic Studies

Radiometric assays and quantitative autoradiography are indispensable techniques for investigating the interaction of this compound with its biological targets and for studying its metabolic pathways. revvity.comdrugtargetreview.com

Radiometric Assays involve the use of radiolabeled compounds to measure binding, incorporation, or release of radioactive components in enzymatic or binding reactions. drugtargetreview.com These assays are highly sensitive and robust, making them suitable for determining the binding affinity of a compound to its receptor. drugtargetreview.comsygnaturediscovery.com

Receptor Binding Assays: By using a radiolabeled form of this compound or a competing ligand, researchers can perform several types of in vitro binding assays. sygnaturediscovery.comchelatec.com

Saturation binding experiments measure the equilibrium binding of various concentrations of the radiolabeled compound to determine the dissociation constant (Kd) and the receptor density (Bmax). sygnaturediscovery.comchelatec.com

Competitive binding assays are used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of unlabeled this compound by measuring its ability to displace a radiolabeled ligand from its receptor. chelatec.com

Kinetic binding experiments can define the association (kon) and dissociation (koff) rate constants of the compound-receptor interaction. chelatec.com

Quantitative Whole-Body Autoradiography (QWBA) is a high-resolution imaging technique that provides both visual and quantitative information on the tissue distribution of radiolabeled compounds. criver.com Following the administration of radiolabeled this compound to a preclinical species, QWBA can characterize its absorption, distribution, metabolism, and excretion (ADME) properties. criver.com This technique is crucial for understanding the compound's concentration in various organs and tissues, which is a necessary component of a comprehensive ADME assessment. criver.comresearchgate.net The high-resolution digital images produced can be enlarged to examine the distribution in specific tissues or organs of interest in greater detail. criver.com

Molecular Imaging and Spectroscopic Approaches for Intracellular Dynamics

Understanding the behavior of this compound within a living cell requires advanced imaging and spectroscopic techniques that can provide spatial and temporal information on a microscopic scale.

Molecular Imaging techniques are employed to visualize and study the dynamic processes involving this compound at the cellular and subcellular levels. While specific studies on this compound using these exact techniques are not detailed in the provided results, the principles of these methods are applicable.

Dynamic Micro-Optical Coherence Tomography (d-µOCT): This technology provides cross-sectional images of intracellular dynamics with high resolution. nih.gov By analyzing temporal fluctuations from intracellular motion, d-µOCT can highlight subcellular morphology and activity. nih.gov

Single-Molecule Imaging: This approach allows for the quantification of molecular condensates and the study of transient molecular behaviors within the cell. arxiv.org

Genetically Encoded RNA-Based Molecular Sensors: These sensors can be used to monitor the cellular levels and locations of specific molecules in real-time. mdpi.com While not directly applied to this compound in the provided context, such sensors could theoretically be designed to track its intracellular dynamics. mdpi.comnih.gov

Spectroscopic Approaches are also utilized to investigate the interactions and structural characteristics of molecules. A study mentions the investigation of molecular imaging and dynamics of DNA/RNA binding to testosterone (B1683101) derivatives, including this compound, using synchrotron radiation. biotechmedjournal.comresearchgate.net This suggests the use of advanced spectroscopic methods to study the structural and dynamic aspects of these interactions at a molecular level. biotechmedjournal.comresearchgate.net

"Omics" Technologies (Transcriptomics, Metabolomics) in Mechanistic Investigations

"Omics" technologies provide a global view of the molecular changes that occur in a biological system in response to a compound like this compound.

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism. Research has utilized transcriptomic approaches to investigate the effects of progestins, a class of steroids to which this compound belongs. For instance, studies on the progestin norgestrel (B7790687) have used transcriptomics to reveal disturbances in detoxification systems, antioxidant defense, and metabolic pathways in aquatic organisms. researchgate.net This type of analysis can elucidate the molecular mechanisms of action and potential off-target effects of this compound.

Metabolomics involves the comprehensive analysis of all metabolites in a biological sample. advatechgroup.com In conjunction with transcriptomics, metabolomics can provide a more complete picture of the physiological impact of a compound. researchgate.net For example, metabolomic analysis of clams exposed to norgestrel was consistent with the transcriptomic findings, further clarifying the pathways affected by the steroid. researchgate.net The development of normalization and evaluation tools for mass spectrometry-based metabolomics data, such as NOREVA, enhances the accuracy and reliability of these studies. nih.gov

In Silico Modeling and Chemoinformatics for Compound Design and Prediction

Computational approaches, including in silico modeling and chemoinformatics, are increasingly used in drug discovery and development to predict compound properties and design new molecules. neovarsity.orgresearchgate.net

In Silico Modeling utilizes computer simulations to predict the behavior and effects of compounds, reducing the need for extensive experimental testing. mdpi.comscirp.org These models can be used to predict various properties, including potential toxicity. nih.gov For instance, in silico models have been developed to predict drug-induced liver injury by integrating structural information with in vitro data. nih.gov Such models could be applied to this compound to assess its potential for adverse effects. Deep learning frameworks are also being developed to model the interaction between RNA binding proteins and chemical modifications, which could be relevant for understanding the broader biological context of this compound's activity. biorxiv.org

Chemoinformatics combines chemistry, computer science, and information technology to analyze chemical data. neovarsity.org It plays a vital role in:

Virtual Screening: Identifying potential hit compounds from large chemical libraries. researchgate.net

Structure-Activity Relationship (SAR) Analysis: Understanding how the chemical structure of a compound relates to its biological activity, which guides the optimization of lead compounds. neovarsity.org

De Novo Design: Generating novel compound structures with desired properties. neovarsity.orgnih.gov

Chemoinformatic tools can analyze the vast chemical space of natural and synthetic compounds, including steroids, to design new molecules with improved efficacy and safety profiles. nih.govu-strasbg.fr

Emerging Research Frontiers and Future Directions for Norvinisterone Studies

Identification of Novel Molecular Targets and Signaling Networks

Norvinisterone primarily exerts its biological effects by acting as an agonist for the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). tandfonline.comwikipedia.org The classical mechanism of action for steroid hormones involves the ligand binding to its intracellular receptor, which then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as hormone response elements (HREs) to regulate the transcription of target genes. wikipedia.orglongdom.orgopentextbc.ca This genomic pathway is the principal mediator of the physiological effects of progestins and androgens. nih.govfrontiersin.org

Future research must delve deeper into the specific downstream signaling cascades activated by this compound binding to PR and AR. Progesterone signaling is known to be complex, involving not just the classical genomic pathway but also rapid, non-genomic effects. nih.gov These non-genomic pathways can be initiated by membrane-bound progesterone receptors (mPRs) or through the interaction of cytoplasmic PRs with signaling kinases. opentextbc.caresearchgate.net Activation of pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K)/Akt signaling cascades has been observed with progesterone and other progestins, influencing cell proliferation and survival. nih.govresearchgate.netfrontiersin.org For instance, progestin treatment in breast cancer cell lines can induce the phosphorylation of Progesterone Receptor Membrane Component 1 (PGRMC1), suggesting a role for this protein in mediating non-genomic effects. oncotarget.com Similarly, the androgen receptor signaling pathway is not limited to direct gene regulation and can be influenced by growth factors and other signaling pathways like PI3K/AKT/mTOR. mdpi.comjax.orgfrontiersin.orgnih.govnih.gov

A key research frontier is to elucidate the specific gene networks and signaling proteins modulated by this compound in various target tissues. Identifying whether this compound preferentially activates certain pathways over others could explain its specific biological profile and potential for tissue-selective effects. This involves moving beyond simple receptor binding assays to comprehensive transcriptomic and proteomic analyses in response to this compound exposure.

Development of Advanced Preclinical Models for Mechanistic Elucidation

The characterization of this compound's biological activity has historically relied on traditional in vivo assays. Progestational activity is often evaluated using the McPhail test, which measures endometrial transformation in immature rabbits, or the pregnancy maintenance test in rats. oup.com While these models provide valuable systemic information, they offer limited insight into the specific molecular mechanisms at play.

The future of this compound research will depend on the development and application of more sophisticated preclinical models.

In Vitro Cell-Based Assays: Human cell lines are crucial for dissecting molecular pathways. Breast cancer cell lines like T47D and MCF-7, which express steroid receptors, are commonly used to study the effects of progestins on cell proliferation and gene expression. oup.comrevvity.com For instance, the NCI-H295R adrenocortical carcinoma cell line has been used as a preclinical model to study the effects of progesterone. researchgate.net The development of cell lines stably expressing specific progesterone receptor isoforms (PR-A and PR-B) allows for the detailed study of isoform-specific effects. uic.edu Such models could be used to investigate this compound's differential activation of PR isoforms and downstream signaling.

In Vivo Animal Models: While classic animal models remain relevant, the use of genetically engineered mouse models can provide deeper insights. biorxiv.org For example, mice with targeted knockouts of specific steroid receptors or signaling proteins can help to unravel the precise pathways through which this compound exerts its effects. biorxiv.org Furthermore, the use of species like zebrafish embryos for xenograft studies offers a rapid method for assessing effects on tumor growth and metastasis in a living organism. researchgate.net Tissue distribution studies in rats are also used to assess the selective uptake of progestin conjugates in target tissues like the uterus. nih.gov

The selection of an appropriate animal model is critical, as anatomical and physiological differences between species can influence the outcome of studies. researchgate.net Small animals like rats and mice are often used for initial absorption and mechanistic studies, while larger animals may be used for pharmacokinetic and formulation research. wikipedia.org

Rational Design of Next-Generation this compound Analogues with Enhanced Specificity

This compound belongs to the 19-nortestosterone class of steroids. tandfonline.com The structure-activity relationships (SAR) of this class have been a subject of study for decades, revealing how small structural modifications can dramatically alter biological activity. wikipedia.orgoup.com For example, the removal of the C-19 methyl group from testosterone (B1683101) to form 19-nortestosterone increases the anabolic-to-androgenic ratio. wikipedia.org The introduction of a 17α-substituent, such as the vinyl group in this compound, is known to reduce androgenic activity compared to an ethyl group. wikipedia.orgoup.com

The rational design of new drugs aims to optimize the therapeutic profile by enhancing desired activities while minimizing unwanted side effects. tandfonline.comtandfonline.com For this compound analogues, the goal would be to enhance progestational specificity and reduce any residual androgenic or other off-target activities. This can be achieved through targeted chemical modifications based on an understanding of how the molecule interacts with its receptors.

Key strategies in the rational design of next-generation this compound analogues include:

Modifying the C17α-substituent: The nature of the group at the 17α-position is critical. While the ethynyl (B1212043) group is common in many progestins, exploring other groups could fine-tune the interaction with the progesterone receptor and alter the binding profile with other steroid receptors. tandfonline.comthieme-connect.com

Alterations to the Steroid Skeleton: Introducing double bonds at different positions, such as the Δ9(10) position, has been shown to dramatically increase oral progestagenic activity in other 19-nortestosterone derivatives. thieme-connect.com

Computational Modeling: In silico docking studies, which model the interaction between a ligand and its receptor, can predict the binding affinity of novel analogues and guide synthetic efforts. nih.gov This allows chemists to prioritize molecules that are most likely to have the desired biological activity. revvity.com

By combining SAR data with structural biology and computational chemistry, researchers can design novel compounds with potentially superior therapeutic profiles compared to this compound. researchgate.netnih.gov

Integration of Multidisciplinary Approaches for Holistic Understanding

The complexity of steroid hormone action, which involves a web of interacting signaling pathways and gene networks, necessitates a move beyond single-discipline research. frontiersin.org A holistic understanding of this compound's effects requires the integration of knowledge and techniques from various fields, including chemistry, molecular biology, pharmacology, computational biology, and toxicology.

Systems Biology , in particular, offers a powerful framework for this integration. nih.gov A systems biology approach aims to understand the larger picture of how all the components of a biological system interact. oup.com For this compound, this would involve:

High-Throughput Screening: Using 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) to generate large datasets on the global cellular changes induced by the compound.

Network Analysis: Applying computational tools to analyze these datasets and construct models of the signaling and gene regulatory networks that are perturbed by this compound.

Predictive Modeling: Using these models to predict the systemic effects of this compound and its analogues, and to identify key nodes in the network that could be targeted for therapeutic intervention.

Such an integrated approach can provide a more complete picture of a drug's action, from its initial interaction with a receptor to its ultimate physiological and pathological consequences. frontiersin.org This is crucial for understanding the multifaceted roles of steroid hormones in both normal physiology and disease. frontiersin.org

Q & A

Q. What established protocols ensure reproducibility in Norvinisterone synthesis?

To synthesize this compound with high reproducibility, researchers should:

  • Follow strict stoichiometric ratios and reaction conditions (e.g., temperature, solvent purity) as outlined in peer-reviewed synthetic pathways .
  • Validate intermediates using spectroscopic methods (e.g., 1^1H NMR, 13^{13}C NMR) and cross-reference data with prior literature .
  • Include negative controls (e.g., reactions without catalysts) to isolate variables affecting yield .

Q. How can researchers confirm this compound purity and structural integrity?

  • Use HPLC-MS for purity assessment (>95% threshold) and X-ray crystallography for structural confirmation .
  • Compare melting points and spectroscopic profiles with published databases (e.g., PubChem, Reaxys) to detect impurities .
  • Document all characterization data in tabular form (e.g., RfR_f values, retention times) for transparency .

Q. What in vitro models are optimal for preliminary screening of this compound’s bioactivity?

  • Use cell-based assays (e.g., MTT assays for cytotoxicity) with standardized cell lines (e.g., HeLa, HepG2) .
  • Include positive controls (e.g., known agonists/antagonists) and replicate experiments across ≥3 independent trials to reduce batch variability .

Advanced Research Questions

Q. How to design a dose-response study for this compound while mitigating inter-individual variability?

  • Employ stratified randomization to group subjects by age, sex, or genetic markers .
  • Use non-linear regression models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values and assess confidence intervals .
  • Validate findings with orthogonal assays (e.g., Western blotting alongside ELISA) to confirm dose-dependent effects .

Q. What strategies resolve contradictions in this compound’s efficacy across studies?

  • Conduct meta-analysis to identify confounding variables (e.g., solvent choice, assay sensitivity) and re-analyze raw data using standardized metrics .
  • Apply principal contradiction analysis to determine if discrepancies stem from methodological differences (e.g., in vivo vs. in vitro models) or intrinsic compound properties .
  • Publish negative results and raw datasets to facilitate cross-study comparisons .

Q. How can structural modifications enhance this compound’s bioavailability without reducing potency?

  • Perform QSAR (Quantitative Structure-Activity Relationship) modeling to predict substituent effects on pharmacokinetics .
  • Test analogs in Caco-2 cell monolayers to measure permeability and identify metabolic liabilities .
  • Validate top candidates in PK/PD studies with LC-MS/MS quantification of plasma concentrations .

Data Analysis & Reporting Guidelines

Q. How should researchers address outliers in this compound datasets?

  • Predefine exclusion criteria (e.g., ±3 SD from mean) and apply Grubbs’ test to statistically identify outliers .
  • Report outlier handling transparently in supplementary materials, including raw and adjusted datasets .

Q. What frameworks ensure ethical and rigorous preclinical testing of this compound?

  • Adhere to NIH guidelines for animal welfare and include ARRIVE checklist items (e.g., sample size justification, blinding protocols) .
  • Use SPIRIT guidelines for clinical trial design, ensuring preregistration of hypotheses and endpoints .

Tables for Methodological Reference

Parameter Recommended Method Key Reference
Purity VerificationHPLC-MS (>95% threshold)
Dose-Response AnalysisHill equation modeling
Contradiction ResolutionMeta-analysis with PRISMA flow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.